2-Ethyl-4-phenylpyrimidine
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Overview
Description
2-Ethyl-4-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an ethyl group at the second position and a phenyl group at the fourth position of the pyrimidine ring. Due to its unique structure, this compound has garnered interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with benzamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), alkyl halides
Major Products Formed:
Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups
Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups
Substitution: Substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
2-Ethyl-4-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Methyl-4-phenylpyrimidine
- 2-Ethyl-5-phenylpyrimidine
- 2-Ethyl-4-(p-tolyl)pyrimidine
Comparison: 2-Ethyl-4-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-ethyl-4-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-2-12-13-9-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
PKHCKAJHSUVBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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